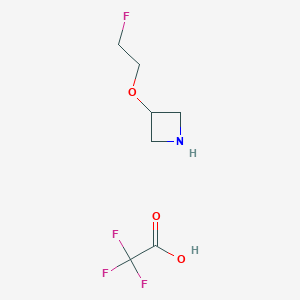

3-(2-Fluoroethoxy)azetidine trifluoroacetate salt

Description

Properties

IUPAC Name |

3-(2-fluoroethoxy)azetidine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FNO.C2HF3O2/c6-1-2-8-5-3-7-4-5;3-2(4,5)1(6)7/h5,7H,1-4H2;(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCDCXUXCBSGDSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OCCF.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F4NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1401425-82-8 | |

| Record name | 3-(2-fluoroethoxy)azetidine trifluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 3-(2-Fluoroethoxy)azetidine Trifluoroacetate Salt: A Key Building Block for Modern Drug Discovery

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 3-(2-Fluoroethoxy)azetidine trifluoroacetate salt, a fluorinated azetidine derivative of significant interest in medicinal chemistry. We will delve into its chemical structure, physicochemical properties, a detailed synthetic pathway, and its applications as a strategic building block in the design of novel therapeutics. This document is intended to serve as a valuable resource for researchers leveraging the unique properties of this compound to address contemporary challenges in drug discovery.

Introduction: The Strategic Value of Fluorinated Saturated Heterocycles

In the landscape of modern drug design, the deliberate incorporation of fluorine and saturated heterocyclic scaffolds are two of the most powerful strategies for optimizing drug-like properties. Fluorine substitution is renowned for its ability to enhance metabolic stability, modulate pKa, and improve binding affinity through favorable electrostatic interactions.[1] Simultaneously, small, saturated heterocycles like azetidine have emerged as valuable bioisosteres, offering improved solubility, reduced lipophilicity, and a three-dimensional architecture that can be exploited for enhanced target engagement.[2]

3-(2-Fluoroethoxy)azetidine trifluoroacetate salt synergistically combines these attributes, presenting a versatile building block for introducing a fluoroalkoxy-substituted azetidine moiety. This guide offers a detailed exploration of its chemical identity, synthesis, and potential applications, providing the foundational knowledge necessary for its effective utilization in research and development.

Chemical Structure and Properties

Molecular Architecture

The structure of 3-(2-Fluoroethoxy)azetidine trifluoroacetate salt is comprised of a cationic 3-(2-fluoroethoxy)azetidinium species and a trifluoroacetate anion.

-

3-(2-Fluoroethoxy)azetidine (Free Base): The core of the molecule is a four-membered azetidine ring substituted at the 3-position with a 2-fluoroethoxy group. The azetidine nitrogen provides a basic handle for salt formation and further functionalization. The fluoroethoxy side chain is a key contributor to the molecule's unique properties, introducing a metabolically stable fluorine atom.

-

Trifluoroacetate (TFA) Anion: This counter-ion is commonly introduced during the purification of synthetic amines by reverse-phase high-performance liquid chromatography (HPLC) using trifluoroacetic acid as a mobile phase modifier.[3] The TFA salt form often enhances the crystallinity and handling characteristics of the parent amine.

The relationship between these components and their resulting chemical properties is illustrated below:

Caption: Interplay of structural components and their imparted properties.

Physicochemical Data

Below is a table summarizing the key physicochemical properties of 3-(2-Fluoroethoxy)azetidine and its trifluoroacetate salt, compiled from available data for the free base and analogous compounds.

| Property | Value | Notes |

| Free Base CAS Number | 1220027-91-7 | For 3-(2-Fluoroethoxy)azetidine |

| Salt Molecular Formula | C₇H₁₁F₄NO₃ | Inferred from related TFA salts |

| Salt Molecular Weight | 249.16 g/mol | Inferred from related TFA salts |

| Appearance | White to off-white solid | Typical for amine TFA salts |

| Solubility | Soluble in water, methanol, DMSO | Expected for a salt of a small amine |

| Storage | 2-8 °C, under inert gas | Recommended for long-term stability |

Synthesis and Characterization

Synthetic Protocol

A common and efficient route to 3-(2-Fluoroethoxy)azetidine involves a three-step sequence starting from a commercially available precursor, N-Boc-3-hydroxyazetidine.

Step 1: O-Alkylation of N-Boc-3-hydroxyazetidine

-

To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

-

Stir the resulting suspension at 0 °C for 30 minutes.

-

Add 1-bromo-2-fluoroethane (1.1 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-(2-fluoroethoxy)azetidine.

Step 2: Boc Deprotection and Salt Formation

-

Dissolve the purified N-Boc-3-(2-fluoroethoxy)azetidine in dichloromethane.

-

Add an excess of trifluoroacetic acid (TFA, typically 5-10 equivalents) at room temperature.

-

Stir the solution for 1-2 hours, monitoring the deprotection by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

-

The resulting residue, 3-(2-Fluoroethoxy)azetidine trifluoroacetate salt, can be used directly or further purified by trituration with diethyl ether to yield a solid.

The following diagram provides a visual representation of this synthetic workflow:

Caption: Synthetic workflow for 3-(2-Fluoroethoxy)azetidine trifluoroacetate salt.

Analytical Characterization

The identity and purity of the final product should be confirmed by a suite of analytical techniques:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the azetidine ring protons, typically in the range of 3.5-4.5 ppm. The methylene protons of the fluoroethoxy group will appear as multiplets due to H-H and H-F coupling. A broad singlet corresponding to the protonated amine (N-H) will also be present.

-

¹³C NMR: The carbon spectrum will confirm the presence of all seven unique carbon atoms in the molecule.

-

¹⁹F NMR: The fluorine NMR spectrum is a key diagnostic tool and should exhibit two distinct signals: one for the fluoroethoxy group and a sharp singlet around -76 ppm corresponding to the trifluoroacetate counter-ion.[4]

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode will show a peak for the molecular ion of the free base ([M+H]⁺) at m/z 120.08.

Applications in Drug Discovery

3-(2-Fluoroethoxy)azetidine trifluoroacetate salt is a valuable building block for introducing the fluoroalkoxy azetidine motif into lead compounds to enhance their pharmacological profile.

Bioisosteric Replacement and Scaffold Hopping

The azetidine ring can serve as a bioisostere for other commonly used groups such as piperidines, pyrrolidines, and even acyclic amines. Its constrained conformation can pre-organize appended substituents into a desired orientation for optimal target binding, potentially leading to increased potency and selectivity.

Modulation of Physicochemical Properties

The introduction of the 3-(2-fluoroethoxy)azetidine moiety can significantly alter the physicochemical properties of a parent molecule. The polar ether and amine functionalities can improve aqueous solubility, while the fluorine atom can increase metabolic stability by blocking sites of oxidative metabolism.

Use in Structure-Activity Relationship (SAR) Studies

This building block provides a strategic entry point for SAR exploration. The secondary amine of the azetidine ring serves as a convenient point for further derivatization, allowing for the rapid generation of a library of analogues to probe interactions with a biological target.

The logical flow of its application in a drug discovery program is depicted below:

Caption: Application of the building block in lead optimization.

Safety and Handling

As with all laboratory chemicals, 3-(2-Fluoroethoxy)azetidine trifluoroacetate salt should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, preferably refrigerated at 2-8 °C.

Conclusion

3-(2-Fluoroethoxy)azetidine trifluoroacetate salt is a highly valuable and versatile building block for medicinal chemistry. Its unique structural features, combining the benefits of fluorination and a strained heterocyclic ring system, provide a powerful tool for modulating the properties of drug candidates. A clear understanding of its synthesis, properties, and safe handling, as outlined in this guide, will enable researchers to fully exploit its potential in the development of next-generation therapeutics.

References

-

Fluorine in Medicinal Chemistry: Recent Therapeutic Applications and Synthetic Strategies. Journal of Medicinal Chemistry, [Link]

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing, [Link]

- The synthetic method of 3 fluoro azetidine derivatives.

- Novel azetidine derivatives useful as modulators of cortical catecholaminergic neurotransmission.

-

NMR Study of the Secondary Structure and Biopharmaceutical Formulation of an Active Branched Antimicrobial Peptide. National Institutes of Health, [Link]

-

Trifluoroacetic acid. Wikipedia, [Link]

-

Recent progress in synthesis of 3-functionalized azetidines. ResearchGate, [Link]

-

Azetidine synthesis. Organic Chemistry Portal, [Link]

Sources

- 1. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]

- 2. WO2018091687A1 - Novel azetidine derivatives useful as modulators of cortical catecholaminergic neurotransmission - Google Patents [patents.google.com]

- 3. NMR Study of the Secondary Structure and Biopharmaceutical Formulation of an Active Branched Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trifluoroacetic Acid (TFA, 2,2,2-Trifluoroethanoic acid, Perfluoroacetic acid) CAS:76-05-1 [kangmei.com]

A Comprehensive Technical Guide to the Synthesis of 3-(2-Fluoroethoxy)azetidine Trifluoroacetate Salt

Foreword: The Strategic Value of Fluorinated Azetidine Scaffolds in Modern Drug Discovery

The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged from relative obscurity to become a privileged scaffold in medicinal chemistry. Its inherent ring strain and non-planar geometry impart a unique three-dimensional character to molecules, which can lead to improved physicochemical properties such as solubility and metabolic stability, as well as enhanced binding to biological targets.[1][2][3] The incorporation of azetidines into drug candidates is a rapidly growing strategy to optimize pharmacokinetic and pharmacodynamic profiles.[1][4][5]

Furthermore, the introduction of fluorine and fluoroalkyl groups into drug molecules is a well-established strategy to modulate properties like lipophilicity, metabolic stability, and binding affinity. The 2-fluoroethoxy moiety, in particular, can serve as a metabolically stable alternative to an ethoxy group and can engage in favorable hydrogen bond interactions. This guide provides an in-depth technical overview of a reliable and scalable synthetic pathway to 3-(2-fluoroethoxy)azetidine trifluoroacetate salt, a valuable building block for drug discovery programs.

Overall Synthesis Pathway

The synthesis of 3-(2-fluoroethoxy)azetidine trifluoroacetate salt is a two-step process commencing from the commercially available 1-Boc-3-hydroxyazetidine. The first step involves a Williamson ether synthesis to introduce the 2-fluoroethoxy side chain, followed by a one-pot deprotection of the Boc group and salt formation using trifluoroacetic acid.

Caption: Overall two-step synthesis of 3-(2-Fluoroethoxy)azetidine Trifluoroacetate Salt.

Part 1: Synthesis of 1-Boc-3-(2-fluoroethoxy)azetidine via Williamson Ether Synthesis

Principle and Mechanistic Rationale

The Williamson ether synthesis is a robust and widely employed method for the formation of ethers. In this context, it involves the deprotonation of the hydroxyl group of 1-Boc-3-hydroxyazetidine to form an alkoxide, which then acts as a nucleophile to displace a leaving group from a 2-fluoroethyl electrophile.

The choice of a strong base, such as sodium hydride (NaH), is critical to ensure complete deprotonation of the alcohol, thereby maximizing the concentration of the reactive alkoxide. The use of an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) is advantageous as it effectively solvates the counter-ion (Na+) without interfering with the nucleophilicity of the alkoxide.

The electrophile, 2-fluoroethyl tosylate, is an excellent choice due to the good leaving group ability of the tosylate anion, which facilitates the SN2 reaction.

Caption: Mechanism of the Williamson Ether Synthesis.

Detailed Experimental Protocol

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 1-Boc-3-hydroxyazetidine (1.0 eq.) in anhydrous DMF.

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.

-

Alkylation: Cool the reaction mixture back to 0 °C and add a solution of 2-fluoroethyl tosylate (1.1 eq.) in anhydrous DMF dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 1-Boc-3-(2-fluoroethoxy)azetidine as a pure compound.

Data Presentation: Reaction Parameters

| Parameter | Recommended Value | Rationale |

| Solvent | Anhydrous DMF or THF | Aprotic polar solvent to solvate the cation and not interfere with the nucleophile. |

| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base for complete deprotonation. |

| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic deprotonation; reaction proceeds efficiently at room temperature. |

| Stoichiometry | 1.2 eq. of Base, 1.1 eq. of Electrophile | A slight excess of base ensures complete deprotonation; a slight excess of the electrophile drives the reaction to completion. |

| Typical Yield | 70-90% | This range is typical for Williamson ether syntheses with similar substrates. |

Part 2: N-Boc Deprotection and Trifluoroacetate Salt Formation

Principle and Mechanistic Rationale

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in a variety of reaction conditions and its facile removal under acidic conditions.[6][7] Trifluoroacetic acid (TFA) is a strong acid that is highly effective for Boc deprotection.[8][9]

The mechanism involves the protonation of the carbonyl oxygen of the Boc group by TFA, which weakens the C-O bond. This leads to the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide. The liberated azetidine nitrogen is then protonated by the excess TFA in the reaction mixture to form the stable trifluoroacetate salt.

Caption: Mechanism of TFA-mediated Boc deprotection and salt formation.

Detailed Experimental Protocol

-

Reaction Setup: Dissolve the purified 1-Boc-3-(2-fluoroethoxy)azetidine (1.0 eq.) in dichloromethane (DCM).

-

Deprotection: Cool the solution to 0 °C and add trifluoroacetic acid (TFA, 5-10 eq.) dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the disappearance of the starting material by TLC or LC-MS.

-

Product Isolation: Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporation with a solvent like toluene can help to remove residual TFA.

-

Purification (Optional): The resulting trifluoroacetate salt is often of sufficient purity for subsequent use. If further purification is required, trituration with diethyl ether or recrystallization can be employed.

Data Presentation: Deprotection Conditions

| Parameter | Recommended Value | Rationale |

| Solvent | Dichloromethane (DCM) | Good solvent for the starting material and inert to the acidic conditions. |

| Acid | Trifluoroacetic Acid (TFA) | Strong acid that efficiently cleaves the Boc group. |

| Temperature | 0 °C to Room Temperature | Controls the initial exotherm and allows for a smooth reaction. |

| Stoichiometry | 5-10 eq. of TFA | A significant excess of TFA ensures rapid and complete deprotection. |

| Typical Yield | >95% (quantitative) | This reaction is typically high-yielding. |

Characterization and Quality Control

The identity and purity of the final product, 3-(2-fluoroethoxy)azetidine trifluoroacetate salt, should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and the presence of the fluoroethoxy group and the trifluoroacetate counter-ion.

-

Mass Spectrometry (MS): To determine the molecular weight of the free base.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Conclusion

The described two-step synthesis provides a reliable and efficient pathway to 3-(2-fluoroethoxy)azetidine trifluoroacetate salt. The use of well-established reactions, namely the Williamson ether synthesis and TFA-mediated Boc deprotection, makes this route amenable to scale-up. The resulting compound is a valuable building block for the synthesis of novel drug candidates, leveraging the beneficial properties of both the azetidine scaffold and the fluoroethoxy moiety.

References

-

Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

-

De Kimpe, N., et al. (2001). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. Tetrahedron. [Link]

-

Singh, R., & Kumar, V. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie. [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. commonorganicchemistry.com. [Link]

-

Patalano, A. (2020). Williamson Ether Synthesis. YouTube. [Link]

-

ResearchGate. (n.d.). TFA-mediated N-Boc deprotection/intramolecular N-acylation reaction of... researchgate.net. [Link]

-

Omizzolo, M. (n.d.). Differences in the environments in which TFA salts, acetate, and hydrochloride are used in peptide synthesis. omizzolo.com. [Link]

-

Alcaide, B., et al. (2018). Synthesis of 3-Fluoro 3-Substituted 2-Oxindoles by Deacylative Alkylation. The Journal of Organic Chemistry. [Link]

- Google Patents. (n.d.). CN105384673B - The synthetic method of 3 fluoro azetidine derivatives.

-

Reddit. (2022). Prevention of TFA ester formation during Boc + Acetonide deprotection. reddit.com. [Link]

-

Journal of the American Chemical Society. (2022). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. pubs.acs.org. [Link]

-

ResearchGate. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. researchgate.net. [Link]

-

ResearchGate. (2018). How to remove Trifluoroacetate (TFA Salt) from a 36 amino acids peptides and replace it with saline? researchgate.net. [Link]

-

National Institutes of Health. (2022). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. ncbi.nlm.nih.gov. [Link]

-

The Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. pubs.rsc.org. [Link]

-

Frontiers. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. frontiersin.org. [Link]

-

ResearchGate. (n.d.). Utility of the developed synthetic method to access diversified... researchgate.net. [Link]

-

Wikipedia. (n.d.). Trifluoroacetic acid. en.wikipedia.org. [Link]

-

National Institutes of Health. (n.d.). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. ncbi.nlm.nih.gov. [Link]

-

ResearchGate. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. researchgate.net. [Link]

-

ACS Publications. (2025). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. pubs.acs.org. [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Boc Deprotection - TFA [commonorganicchemistry.com]

- 9. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]

The Azetidine Scaffold: A Compact Powerhouse in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The relentless pursuit of novel chemical matter with enhanced therapeutic properties has led medicinal chemists to explore unique and often underutilized structural motifs. Among these, the azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged" scaffold in contemporary drug discovery.[1][2] Its inherent structural rigidity, coupled with a desirable three-dimensional character, offers a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates.[2] This guide provides a comprehensive overview of the strategic application of azetidine scaffolds, from fundamental synthetic considerations to their profound impact on clinical candidates and approved drugs. We will delve into the causal-driven choices behind their incorporation, supported by mechanistic insights, detailed protocols, and illustrative case studies.

The Strategic Imperative for Azetidines: Beyond Flatland

For decades, drug discovery was dominated by aromatic, "flat" molecules. However, the increasing complexity of biological targets and the need to navigate challenging ADME (Absorption, Distribution, Metabolism, and Excretion) properties have driven a shift towards molecules with greater three-dimensionality (sp³-richness). Azetidines are at the forefront of this paradigm shift.[2]

The value of the azetidine ring lies in its unique combination of properties:

-

Conformational Rigidity: Unlike their acyclic or larger ring counterparts, the puckered four-membered ring of azetidine restricts the conformational freedom of appended substituents.[3] This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity.[3]

-

Improved Physicochemical Properties: The incorporation of an azetidine moiety can significantly enhance aqueous solubility and reduce lipophilicity (LogP) compared to carbocyclic analogs like cyclobutane or acyclic fragments.[4] This is a critical advantage in overcoming common drug development hurdles.

-

Metabolic Stability: The strained ring system of azetidine can render adjacent chemical bonds more resistant to metabolic degradation by cytochrome P450 enzymes, a common pathway for drug clearance.[2][4]

-

Novel Chemical Space and Exit Vectors: Azetidines provide unique exit vectors for substituents, allowing for the exploration of previously inaccessible regions of a target's binding pocket.[4] This can be instrumental in establishing novel intellectual property.

-

Bioisosterism: Azetidines serve as effective bioisosteres for a variety of common chemical groups, including gem-dimethyl, tert-butyl, and even aromatic rings, offering a strategic tool for property modulation.[5][6]

Navigating the Synthetic Landscape: From Challenge to Opportunity

Historically, the synthesis of azetidines was considered challenging due to the inherent ring strain of the four-membered ring, which made their formation entropically and enthalpically unfavorable.[7][8] However, recent advancements in synthetic methodology have made a diverse array of functionalized azetidines readily accessible.[8][9] The choice of synthetic route is dictated by the desired substitution pattern and the overall complexity of the target molecule.

Key Synthetic Strategies:

-

Intramolecular Cyclization: This classical approach involves the cyclization of a linear precursor containing a nitrogen nucleophile and a suitable leaving group.[10][11] While conceptually simple, this method can be hampered by competing elimination reactions.

-

Ring Expansion of Aziridines: The conversion of readily available three-membered aziridines into four-membered azetidines offers a powerful and often stereocontrolled route.[11]

-

[2+2] Cycloaddition: The direct formation of the azetidine ring through the reaction of an imine with an alkene or a ketene provides a highly convergent approach.[8][11] Photochemical methods, such as the aza Paternò-Büchi reaction, have emerged as powerful tools in this context.[8]

-

C-H Functionalization: Modern C-H activation strategies allow for the direct formation of the azetidine ring, representing a highly atom-economical approach.[11]

Caption: Overview of Major Synthetic Routes to Azetidine Scaffolds.

Exemplary Protocol: Synthesis of a 3-Substituted Azetidine Derivative

The following protocol outlines a general and reliable method for the synthesis of N-Boc-3-iodoazetidine, a versatile intermediate for further functionalization.

Step 1: Synthesis of 1-benzhydrylazetidin-3-ol

-

To a solution of benzhydrylamine in methanol, add epichlorohydrin dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography to yield 1-benzhydrylazetidin-3-ol.

Step 2: N-Deprotection

-

Dissolve 1-benzhydrylazetidin-3-ol in methanol.

-

Add Pearlman's catalyst (Pd(OH)₂/C) and subject the mixture to hydrogenation at 50 psi for 24 hours.

-

Filter the reaction mixture through Celite and concentrate the filtrate to obtain azetidin-3-ol.

Step 3: N-Protection

-

Dissolve azetidin-3-ol in dichloromethane.

-

Add di-tert-butyl dicarbonate (Boc₂O) and triethylamine.

-

Stir the reaction at room temperature for 12 hours.

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over sodium sulfate, filter, and concentrate to yield tert-butyl 3-hydroxyazetidine-1-carboxylate.

Step 4: Iodination

-

Dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate in dichloromethane.

-

Add triphenylphosphine, imidazole, and iodine.

-

Stir the reaction at room temperature for 4 hours.

-

Quench the reaction with aqueous sodium thiosulfate.

-

Extract the product with dichloromethane, dry the combined organic layers, and concentrate.

-

Purify by column chromatography to afford tert-butyl 3-iodoazetidine-1-carboxylate.

Azetidines as Bioisosteres: Reshaping Molecular Properties

Bioisosterism, the strategy of replacing a functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry.[6] Azetidines have proven to be highly effective bioisosteres for a range of commonly employed chemical motifs.

Caption: Azetidine as a Versatile Bioisostere.

The rationale for these replacements is rooted in the desire to fine-tune molecular properties:

-

Azetidine for gem-Dimethyl/tert-Butyl: Replacing a lipophilic gem-dimethyl or tert-butyl group with a more polar azetidine ring can significantly improve aqueous solubility and reduce metabolic liability, while maintaining the desired three-dimensional orientation of substituents.

-

Azetidine for Piperidine/Pyrrolidine: As a smaller, more constrained heterocycle, azetidine can serve as a bioisostere for larger saturated rings like piperidine or pyrrolidine. This substitution can alter the pKa of the nitrogen atom and present different vectors for interaction with the target protein.[12]

Clinical Success Stories: Azetidines in FDA-Approved Drugs

The therapeutic potential of azetidines is not merely theoretical; it is validated by the growing number of FDA-approved drugs that incorporate this scaffold.[2] These examples underscore the tangible benefits of azetidine incorporation in addressing diverse medical needs.

| Drug Name | Therapeutic Area | Role of the Azetidine Scaffold |

| Baricitinib | Rheumatoid Arthritis | The azetidine nitrile moiety is crucial for JAK1/2 selectivity and provides a favorable pharmacokinetic profile.[2] |

| Cobimetinib | Melanoma | The azetidine ring enhances metabolic stability and contributes to the overall potency of this MEK1/2 inhibitor.[1][2] |

| Sarolaner | Veterinary Parasiticide | The spiro-azetidine motif imparts high potency and a long duration of action.[2] |

| Azelnidipine | Hypertension | The azetidine ring is a key component of this dihydropyridine calcium channel blocker, contributing to its efficacy.[1][2][3] |

Future Perspectives: The Expanding Frontier of Azetidine Chemistry

The impact of azetidines on drug discovery is poised to grow even further.[2] Emerging areas of research include:

-

Novel Synthetic Methodologies: The development of more efficient and stereoselective methods for the synthesis of complex and polysubstituted azetidines will continue to be a major focus.[8][9]

-

Azetidines in Fragment-Based Drug Discovery (FBDD): The rigid nature of the azetidine scaffold makes it an ideal building block for FBDD campaigns, where conformational control is paramount.[3]

-

Azetidines as Covalent Warheads: The strained ring of azetidine can be engineered to act as a reactive handle for covalent inhibitors, offering a pathway to enhanced potency and duration of action.[1]

-

Azetidines in Bioconjugation: Functionalized azetidines are being explored as novel linkers in antibody-drug conjugates (ADCs) and other bioconjugation applications.

Conclusion

The azetidine scaffold has transitioned from a synthetic curiosity to a mainstream tool in the medicinal chemist's arsenal. Its unique combination of conformational rigidity, favorable physicochemical properties, and metabolic stability provides a powerful platform for the design of next-generation therapeutics. As synthetic accessibility continues to improve and our understanding of its application deepens, the azetidine ring is set to play an increasingly pivotal role in the discovery and development of innovative medicines that address unmet medical needs.

References

-

Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

-

Synthetic Azetidines Could Help Simplify Drug Design. Technology Networks. Available at: [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available at: [Link]

-

Utility of the developed synthetic method to access diversified... ResearchGate. Available at: [Link]

-

Azetidines of pharmacological interest. PubMed. Available at: [Link]

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]

-

Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Azetidine synthesis. Organic Chemistry Portal. Available at: [Link]

-

Azetidine derivatives of tricyclic antidepressant agents. Journal of Medicinal Chemistry. Available at: [Link]

-

Examples of azetidine‐based bioisosters. ResearchGate. Available at: [Link]

-

Modular access to functionalized azetidines via electrophilic azetidinylation. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

-

Synthesis and biological evaluation of novel azetidine derivatives as dopamine antagonist. ResearchGate. Available at: [Link]

-

An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available at: [Link]

-

Stereoselective Construction of Highly Functionalized Azetidines via a [2 + 2]-Cycloaddition. Organic Letters - ACS Publications. Available at: [Link]

-

The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. Available at: [Link]

-

Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors. PubMed Central. Available at: [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. Available at: [Link]

-

Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Azetidines - Enamine [enamine.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

Methodological & Application

3-(2-Fluoroethoxy)azetidine Trifluoroacetate Salt: A Versatile Building Block for Modern Organic Synthesis

Introduction: The Strategic Value of Fluorinated Azetidines in Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial motifs in medicinal chemistry.[1] Their inherent ring strain, greater than that of pyrrolidines but less than aziridines, provides a unique balance of stability and reactivity, making them valuable scaffolds in drug design.[2] The incorporation of fluorine atoms into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability.[3] Consequently, building blocks that combine both an azetidine ring and a fluorine-containing moiety, such as 3-(2-Fluoroethoxy)azetidine trifluoroacetate salt, are of significant interest to researchers in organic synthesis and drug development.

This comprehensive guide provides detailed application notes and protocols for the effective utilization of 3-(2-Fluoroethoxy)azetidine trifluoroacetate salt as a versatile building block. We will delve into its physicochemical properties, safe handling procedures, and its application in key synthetic transformations including N-arylation, reductive amination, and amide coupling. The protocols provided are designed to be robust and adaptable, serving as a foundational resource for scientists engaged in the synthesis of novel chemical entities.

Physicochemical Properties and Handling

While specific experimental data for 3-(2-Fluoroethoxy)azetidine trifluoroacetate salt is not extensively available in public literature, we can infer its properties from related compounds and the constituent parts.

| Property | Value (Estimated) | Source/Justification |

| Molecular Formula | C₅H₁₀FNO • C₂HF₃O₂ | - |

| Molecular Weight | 233.17 g/mol | - |

| Appearance | Likely a solid | Azetidine salts are typically crystalline solids at room temperature. |

| Solubility | Soluble in water, methanol, and other polar aprotic solvents like DMF and DMSO. | The salt nature and the polarity of the fluoroethoxy group suggest good solubility in polar solvents. |

| Storage | Store at 2-8°C, sealed in a dry environment. | Recommended by chemical suppliers.[4] |

The Role of the Trifluoroacetate (TFA) Counterion:

The trifluoroacetate counterion is a consequence of the common use of trifluoroacetic acid in the final deprotection step of the azetidine synthesis (e.g., removal of a Boc protecting group).[5] It's important to consider the following aspects of the TFA salt form:

-

Handling: The salt is generally a stable, crystalline solid, which is easier to handle and weigh compared to the free base, which may be a volatile liquid or low-melting solid.

-

Reactivity: For most applications, the TFA salt can be used directly. The presence of a non-nucleophilic base in the reaction mixture will neutralize the salt in situ, liberating the free amine for reaction.

-

Potential for Interference: In certain biological assays, residual trifluoroacetic acid has been reported to potentially affect results.[6] If the final compound is intended for biological testing, it may be necessary to perform a salt exchange to a more biocompatible form, such as a hydrochloride or acetate salt.

Safety Precautions:

-

3-(2-Fluoroethoxy)azetidine: While specific toxicity data is limited, it should be handled with the standard precautions for amine-containing compounds. Avoid inhalation, ingestion, and skin contact. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Trifluoroacetic Acid (TFA): The trifluoroacetate counterion is derived from a strong, corrosive acid.[7] While the salt form is less hazardous, care should be taken, especially when handling the material in bulk. Ensure good ventilation.

Application in Organic Synthesis: Core Reactions and Protocols

3-(2-Fluoroethoxy)azetidine is a valuable secondary amine building block for introducing the fluoroethoxy-substituted azetidine motif into a target molecule. The following sections detail protocols for its use in three fundamental synthetic transformations.

N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[8] It allows for the coupling of the azetidine with a wide range of aryl and heteroaryl halides or triflates.

Caption: General workflow for the Buchwald-Hartwig N-arylation of 3-(2-Fluoroethoxy)azetidine.

This protocol is a representative example and may require optimization for different substrates.

Materials:

-

3-(2-Fluoroethoxy)azetidine trifluoroacetate salt (1.2 equiv)

-

4-Bromotoluene (1.0 equiv)

-

Pd₂(dba)₃ (0.02 equiv)

-

XPhos (0.08 equiv)

-

Sodium tert-butoxide (2.5 equiv)

-

Anhydrous toluene

Procedure:

-

To an oven-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

-

Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

-

Add 3-(2-Fluoroethoxy)azetidine trifluoroacetate salt and 4-bromotoluene, followed by anhydrous toluene.

-

Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite®, washing with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl azetidine.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents catalyst deactivation.

-

Ligand Choice: Bulky, electron-rich phosphine ligands like XPhos are known to be highly effective for C-N cross-coupling reactions, promoting both oxidative addition and reductive elimination steps of the catalytic cycle.[9]

-

Base: A strong, non-nucleophilic base is required to deprotonate the azetidine salt and facilitate the catalytic cycle. Sodium tert-butoxide is a common choice for this purpose.[2]

Reductive Amination

Reductive amination is a versatile method for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[10] This two-step, one-pot process involves the initial formation of an iminium ion, which is then reduced to the corresponding amine.[7]

Caption: Simplified mechanism of reductive amination.

Materials:

-

3-(2-Fluoroethoxy)azetidine trifluoroacetate salt (1.1 equiv)

-

Cyclohexanone (1.0 equiv)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

-

Dichloromethane (DCM)

-

Acetic acid (catalytic amount)

Procedure:

-

To a round-bottom flask, add 3-(2-Fluoroethoxy)azetidine trifluoroacetate salt and cyclohexanone in dichloromethane.

-

Add a catalytic amount of acetic acid to facilitate iminium ion formation.

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride portion-wise, ensuring the temperature does not rise significantly.

-

Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography to yield the N-alkylated product.

Causality Behind Experimental Choices:

-

Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations.[11] It is less reactive towards the carbonyl starting material than other hydrides like sodium borohydride.

-

Acid Catalyst: A catalytic amount of acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and promoting the initial nucleophilic attack by the amine.

Amide Coupling

Amide bond formation is one of the most fundamental transformations in organic synthesis.[12] 3-(2-Fluoroethoxy)azetidine can be readily coupled with carboxylic acids using standard peptide coupling reagents.

Caption: General workflow for the amide coupling of 3-(2-Fluoroethoxy)azetidine.

Materials:

-

Benzoic acid (1.0 equiv)

-

3-(2-Fluoroethoxy)azetidine trifluoroacetate salt (1.2 equiv)

-

HATU (1.2 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

Dissolve benzoic acid in anhydrous DMF in a round-bottom flask.

-

Add HATU and DIPEA to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

-

Add 3-(2-Fluoroethoxy)azetidine trifluoroacetate salt to the reaction mixture.

-

Stir at room temperature until the reaction is complete as monitored by TLC or LC-MS.

-

Dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Causality Behind Experimental Choices:

-

Coupling Reagent: HATU is a highly efficient coupling reagent that rapidly activates carboxylic acids to form an active ester, which readily reacts with the amine.

-

Base: DIPEA is a non-nucleophilic hindered base used to neutralize the trifluoroacetate salt of the azetidine and the acid formed during the coupling reaction.

Conclusion

3-(2-Fluoroethoxy)azetidine trifluoroacetate salt is a valuable and versatile building block for the introduction of a fluorinated, four-membered heterocyclic motif into organic molecules. Its utility in key synthetic transformations such as N-arylation, reductive amination, and amide coupling makes it a powerful tool for medicinal chemists and synthetic organic chemists. The protocols and insights provided in this guide are intended to facilitate the successful application of this building block in the synthesis of novel and complex molecular architectures. As with any synthetic procedure, the conditions outlined herein may require optimization for specific substrates to achieve the desired outcomes.

References

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.

-

Azetidine synthesis. Organic Chemistry Portal.

-

Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. National Institutes of Health.

-

The synthetic method of 3 fluoro azetidine derivatives. Google Patents.

-

3-(2-Fluoroethoxy)azetidine. BLD Pharm.

-

Reductive Amination, and How It Works. Master Organic Chemistry.

-

Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Semantic Scholar.

-

3-(2,2,2-Trifluoroethoxy)azetidine. PubChem.

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed.

-

Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. ACS Publications.

-

Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI.

-

Buchwald–Hartwig amination. Wikipedia.

-

Reductive Amination. Chemistry LibreTexts.

-

Catalyst-Free, Three-Component Synthesis of Amidinomaleimides. PubMed Central.

-

Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. PubMed Central.

-

Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. PubMed Central.

-

Structurally Divergent Reactivity of 2,2-Disubstituted Azetidines – Mechanistic Insights and Stereochemical Implications of Amide Coupling and Ring Expansion to 5,6-dihydro-4H-1,3-oxazines. ResearchGate.

-

Chemical Properties of Azetidine (CAS 503-29-7). Cheméo.

-

The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas. PubMed Central.

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube.

-

Amide synthesis by acylation. Organic Chemistry Portal.

-

3-Fluoro-azetidine Carboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. ResearchGate.

-

Application Note – N-Boc deprotection. Sigma-Aldrich.

Sources

- 1. reddit.com [reddit.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. 1220027-91-7|3-(2-Fluoroethoxy)azetidine|BLD Pharm [bldpharm.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. 2,2,2-trifluoroacetic acid;3-(trifluoromethoxymethyl)azetidine 97% | CAS: 2248413-51-4 | AChemBlock [achemblock.com]

- 9. mdpi.com [mdpi.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 12. Amide synthesis by acylation [organic-chemistry.org]

Application Notes and Protocols for the Derivatization of 3-(2-Fluoroethoxy)azetidine in Library Synthesis

Introduction: The Strategic Value of the 3-(2-Fluoroethoxy)azetidine Scaffold in Drug Discovery

The azetidine motif has emerged as a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates. As a saturated heterocycle, it offers a three-dimensional architecture that can enhance aqueous solubility, reduce lipophilicity, and improve metabolic stability when replacing more conventional carbocyclic or larger heterocyclic rings. The inherent ring strain of approximately 25.4 kcal/mol makes the azetidine ring more stable and easier to handle than aziridines, yet reactive enough for controlled functionalization.

This guide focuses on a particularly valuable building block: 3-(2-Fluoroethoxy)azetidine . The strategic incorporation of a fluoroethoxy group at the 3-position offers several advantages for drug design:

-

Modulation of Physicochemical Properties: The fluoroethoxy side chain can act as a hydrogen bond acceptor and fine-tune lipophilicity and polarity, which are critical parameters for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.

-

Enhanced Metabolic Stability: The presence of the fluorine atom can block potential sites of metabolism, leading to an improved pharmacokinetic profile.

-

Vector for Library Diversification: The secondary amine of the azetidine ring serves as a versatile handle for a wide range of chemical transformations, allowing for the rapid generation of diverse compound libraries. This enables extensive exploration of the structure-activity relationship (SAR) around this privileged core.

These application notes provide detailed protocols for the derivatization of 3-(2-Fluoroethoxy)azetidine via N-acylation, N-sulfonylation, and reductive amination, tailored for parallel synthesis and the generation of compound libraries for high-throughput screening.

Physicochemical Properties and Handling of 3-(2-Fluoroethoxy)azetidine

3-(2-Fluoroethoxy)azetidine is commercially available, typically as a hydrochloride salt, which enhances its stability and ease of handling.

| Property | Value | Source |

| Molecular Formula | C₅H₁₀FNO | |

| Molecular Weight | 119.14 g/mol | |

| Appearance | Typically a solid (as HCl salt) | |

| Storage | Sealed in a dry environment at 2-8°C |

Note on Handling: When using the hydrochloride salt in the following protocols, it is essential to include a suitable base (e.g., triethylamine, diisopropylethylamine) in stoichiometric amounts to neutralize the HCl and liberate the free secondary amine for reaction.

Workflow for Library Synthesis using 3-(2-Fluoroethoxy)azetidine

The general workflow for the derivatization of 3-(2-Fluoroethoxy)azetidine in a library synthesis format is depicted below. This process involves parallel reactions, followed by purification and analysis.

Caption: General workflow for parallel library synthesis.

Protocol 1: N-Acylation for Amide Library Synthesis

The N-acylation of 3-(2-Fluoroethoxy)azetidine with a diverse set of carboxylic acids is a robust method for generating an amide library. The use of a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) facilitates the amide bond formation under mild conditions.

Rationale for Experimental Choices:

-

Solvent: Dimethylformamide (DMF) is an excellent solvent for this reaction due to its polar aprotic nature, which effectively dissolves the starting materials and reagents without interfering with the reaction.

-

Coupling Agent: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization (if chiral carboxylic acids are used).

-

Base: Diisopropylethylamine (DIPEA) is a non-nucleophilic base that effectively scavenges the acid formed during the reaction without competing with the azetidine nucleophile. An additional equivalent is used to neutralize the HCl salt of the starting material.

Detailed Protocol (per well in a 96-well plate):

-

Preparation of Stock Solutions:

-

Azetidine Stock: Prepare a 0.2 M solution of 3-(2-Fluoroethoxy)azetidine hydrochloride in DMF.

-

Carboxylic Acid Stock: Prepare 0.2 M solutions of a diverse library of carboxylic acids in DMF.

-

HATU Stock: Prepare a 0.22 M solution of HATU in DMF.

-

DIPEA Stock: Prepare a 0.6 M solution of DIPEA in DMF.

-

-

Reaction Setup:

-

To each well of a 96-well reaction plate, add 100 µL (20 µmol, 1.0 eq) of the desired carboxylic acid stock solution.

-

Add 100 µL (22 µmol, 1.1 eq) of the HATU stock solution to each well.

-

Add 100 µL (60 µmol, 3.0 eq) of the DIPEA stock solution to each well.

-

Initiate the reaction by adding 100 µL (20 µmol, 1.0 eq) of the 3-(2-Fluoroethoxy)azetidine hydrochloride stock solution to each well.

-

-

Reaction Conditions:

-

Seal the reaction plate and shake at room temperature for 12-16 hours.

-

-

Work-up and Purification:

-

Dilute each reaction mixture with 400 µL of DMSO.

-

The crude samples are now ready for purification by preparative LC-MS.

-

Caption: N-Acylation Reaction Scheme.

Protocol 2: N-Sulfonylation for Sulfonamide Library Synthesis

The reaction of 3-(2-Fluoroethoxy)azetidine with a variety of sulfonyl chlorides provides access to a sulfonamide library. This reaction is typically fast and high-yielding.

Rationale for Experimental Choices:

-

Solvent: Dichloromethane (DCM) is a suitable solvent that is relatively non-polar and unreactive towards the sulfonyl chloride electrophiles.

-

Base: Triethylamine (TEA) is used as a base to neutralize the HCl generated during the reaction and the HCl from the starting material. A slight excess ensures the reaction goes to completion.

Detailed Protocol (per well):

-

Preparation of Stock Solutions:

-

Azetidine Stock: Prepare a 0.2 M solution of 3-(2-Fluoroethoxy)azetidine hydrochloride in DCM.

-

Sulfonyl Chloride Stock: Prepare 0.22 M solutions of a library of sulfonyl chlorides in DCM.

-

TEA Stock: Prepare a 0.5 M solution of triethylamine in DCM.

-

-

Reaction Setup:

-

To each well, add 100 µL (20 µmol, 1.0 eq) of the 3-(2-Fluoroethoxy)azetidine hydrochloride stock solution.

-

Add 100 µL (50 µmol, 2.5 eq) of the TEA stock solution.

-

Initiate the reaction by adding 100 µL (22 µmol, 1.1 eq) of the desired sulfonyl chloride stock solution.

-

-

Reaction Conditions:

-

Seal the plate and shake at room temperature for 4-6 hours.

-

-

Work-up and Purification:

-

Evaporate the solvent in vacuo.

-

Redissolve the residue in 800 µL of DMSO for purification by preparative LC-MS.

-

Caption: N-Sulfonylation Reaction Scheme.

Protocol 3: Reductive Amination for Amine Library Synthesis

Reductive amination allows for the introduction of a wide range of substituents via the reaction of 3-(2-Fluoroethoxy)azetidine with aldehydes or ketones, followed by in-situ reduction of the resulting iminium ion.

Rationale for Experimental Choices:

-

Solvent: A mixture of 1,2-dichloroethane (DCE) and methanol provides good solubility for the reactants and is compatible with the reducing agent.

-

Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less sensitive to moisture than other borohydrides.

-

Acid Catalyst: Acetic acid is often added in catalytic amounts to facilitate the formation of the iminium ion intermediate.

Detailed Protocol (per well):

-

Preparation of Stock Solutions:

-

Azetidine Stock: Prepare a 0.2 M solution of 3-(2-Fluoroethoxy)azetidine hydrochloride in a 9:1 mixture of DCE and methanol.

-

Aldehyde/Ketone Stock: Prepare 0.22 M solutions of a library of aldehydes or ketones in DCE.

-

TEA Stock: Prepare a 0.22 M solution of triethylamine in DCE.

-

-

Reaction Setup:

-

To each well, add 100 µL (20 µmol, 1.0 eq) of the 3-(2-Fluoroethoxy)azetidine hydrochloride stock solution.

-

Add 100 µL (22 µmol, 1.1 eq) of the TEA stock solution.

-

Add 100 µL (22 µmol, 1.1 eq) of the desired aldehyde or ketone stock solution.

-

Add a small amount (e.g., 5 µL of a 1 M solution in DCE) of acetic acid.

-

Allow the mixture to stir for 30 minutes at room temperature to facilitate iminium ion formation.

-

-

Reduction:

-

Add sodium triacetoxyborohydride (9.0 mg, 42 µmol, 2.1 eq) as a solid to each well.

-

-

Reaction Conditions:

-

Seal the plate and shake at room temperature for 12-16 hours.

-

-

Work-up and Purification:

-

Quench the reaction by adding 200 µL of a saturated aqueous solution of sodium bicarbonate.

-

Extract with 500 µL of DCM.

-

Isolate the organic layer and evaporate the solvent.

-

Redissolve the residue in 800 µL of DMSO for purification by preparative LC-MS.

-

Caption: Reductive Amination Reaction Scheme.

Purification and Analysis of the Compound Library

For compound libraries synthesized in parallel, purification is most efficiently achieved using automated preparative liquid chromatography-mass spectrometry (LC-MS).

General Purification Protocol:

-

Method Development: An initial analytical LC-MS run on a small subset of the crude reaction mixtures is recommended to determine the optimal gradient for separation.

-

Preparative LC-MS:

-

Column: A C18 reversed-phase column is generally suitable for a wide range of small molecules.

-

Mobile Phase: A gradient of water and acetonitrile (or methanol) with a modifier such as 0.1% formic acid or trifluoroacetic acid is commonly used.

-

Detection: Mass-based fraction collection is highly specific and efficient. The mass of the expected product in each well is used to trigger fraction collection. UV detection can be used as a secondary trigger.

-

-

Post-Purification Analysis:

-

The purity of the collected fractions should be confirmed by analytical LC-MS.

-

The identity of the compounds can be confirmed by mass spectrometry and, for a representative subset, by ¹H NMR.

-

| Technique | Purpose |

| Analytical LC-MS | Purity assessment and identity confirmation (by mass) of the final compounds. |

| ¹H NMR | Structural confirmation of a representative subset of the library. |

| High-Resolution MS | Accurate mass determination for further confirmation of elemental composition. |

Conclusion

3-(2-Fluoroethoxy)azetidine is a highly valuable and versatile building block for the synthesis of compound libraries in drug discovery. Its unique structural and physicochemical properties make it an attractive scaffold for generating novel chemical entities with potentially improved ADME profiles. The protocols detailed in this guide for N-acylation, N-sulfonylation, and reductive amination provide a robust foundation for the efficient parallel synthesis of diverse libraries based on this promising core. The successful implementation of these methods, coupled with efficient purification and analysis, will enable the rapid exploration of new chemical space and accelerate the identification of new therapeutic leads.

References

- Yudin, A. K. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.

- Willoughby, C. A., et al. (2025). A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction.

-

PubChem. (n.d.). 3-(2,2,2-Trifluoroethoxy)azetidine. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Automated Purification of Compound Libraries Using the Agilent 1260 Infinity Automated LC/MSD Purification System. Retrieved from [Link]

- Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc.

- Google Patents. (n.d.). CN105384673B - The synthetic method of 3 fluoro azetidine derivatives.

-

PubMed. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Retrieved from [Link]

-

National Institutes of Health. (2025). Recent advances in the synthesis of N-acyl sulfonamides. Retrieved from [Link]

-

National Institutes of Health. (2025). Rationally minimizing natural product libraries using mass spectrometry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-acylation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

-

PubMed. (2015). Oxidative allene amination for the synthesis of azetidin-3-ones. Retrieved from [Link]

-

ResearchGate. (2025). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Retrieved from [Link]

-

ChemRxiv. (2025). Comprehensive curation and harmonization of small molecule MS/MS libraries in Spectraverse. Retrieved from [Link]

-

ResearchGate. (n.d.). Previous strategies towards azetidines and this approach. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Azetidine (CAS 503-29-7). Retrieved from [Link]

-

ACS Publications. (n.d.). Characterization of the Complexity of Small-Molecule Libraries by Electrospray Ionization Mass Spectrometry. Retrieved from [Link]

-

Chem-Impex. (n.d.). 3-Ethoxy-azetidine hydrochloride. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2024). Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts. Retrieved from [Link]

-

Agilent Technologies. (2018). Mass-Based Purification of Natural Product Impurities Using an Agilent 1260 Infinity II Preparative LC/MSD System. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis of N-Sulfonyl Amidines and Acyl Sulfonyl Ureas from Sulfonyl Azides, Carbon Monoxide, and Amides. Retrieved from [Link]

-

PubChem. (n.d.). 3-(2-Bromo-1,1,2-trifluoroethoxy)azetidine. Retrieved from [Link]

-

YouTube. (2018). 22.4e Synthesis of Amines Reductive Amination. Retrieved from [Link]

-

PubMed. (2020). A Single-Step Synthesis of Azetidine-3-amines. Retrieved from [Link]

-

Nature. (n.d.). Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination. Retrieved from [Link]

-

Synthonix. (n.d.). Azetidine hydrochloride. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 3-Phenoxy-azetidine hydrochloride. Retrieved from [Link]

Troubleshooting & Optimization

troubleshooting failed reactions with 3-(2-Fluoroethoxy)azetidine

Welcome to the technical support center for 3-(2-Fluoroethoxy)azetidine. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common challenges encountered when using this valuable building block. This guide is structured as a series of frequently asked questions and troubleshooting scenarios, designed to address specific experimental failures and explain the underlying chemical principles.

Part 1: Foundational Knowledge & FAQs

This section addresses the fundamental properties and handling of 3-(2-Fluoroethoxy)azetidine that are critical for experimental success.

Question: What are the key structural and reactivity features of 3-(2-Fluoroethoxy)azetidine?

Answer: 3-(2-Fluoroethoxy)azetidine is a saturated four-membered nitrogen heterocycle. Its reactivity is dominated by two key features:

-

Ring Strain: Like other azetidines, the four-membered ring possesses significant ring strain (approx. 25.4 kcal/mol), which makes it more reactive than larger rings like pyrrolidines but more stable and easier to handle than aziridines.[1] This inherent strain can be exploited for ring-opening reactions under certain conditions, but for most applications, the goal is to maintain the ring's integrity.

-

Nucleophilicity of the Secondary Amine: The nitrogen atom is a secondary amine, making it a competent nucleophile for reactions such as N-alkylation, reductive amination, and acylation.[2] Its basicity is typical for a secondary amine, allowing for straightforward reactions under standard conditions. The fluoroethoxy substituent can exert a mild electron-withdrawing effect, potentially modulating the nitrogen's nucleophilicity compared to an unsubstituted azetidine.

Question: What are the recommended storage and handling conditions for 3-(2-Fluoroethoxy)azetidine?

Answer: Due to its amine functionality, 3-(2-Fluoroethoxy)azetidine can be sensitive to air and moisture over long periods. It is recommended to store the compound under an inert atmosphere (Nitrogen or Argon) in a tightly sealed container, preferably refrigerated. As with many volatile amines, it should be handled in a well-ventilated fume hood.

Part 2: Troubleshooting Failed N-Alkylation Reactions

N-alkylation is one of the most common reactions performed with this substrate. Failures typically manifest as low conversion or the formation of complex mixtures.

Question: My N-alkylation reaction with an alkyl halide (R-X) shows no or very low conversion. What is the likely cause and how can I fix it?

Answer: The most common cause for low conversion in N-alkylation is an inappropriate choice of base and solvent relative to the reactivity of your electrophile (the alkyl halide). The secondary amine on the azetidine needs to be deprotonated or assisted by a base to effectively attack the electrophile, and the reaction must neutralize the generated acid (H-X).

Causality Explained: The reaction is an SN2 process. Its rate is dependent on the concentration of the free amine, the reactivity of the electrophile, and the solvent environment. A weak base may not sufficiently neutralize the generated H-X, leading to the protonation of the starting azetidine. The resulting ammonium salt is no longer nucleophilic, effectively shutting down the reaction.

Troubleshooting Workflow: Low Conversion in N-Alkylation

Caption: Decision tree for troubleshooting low N-alkylation yield.

Recommended Base and Solvent Combinations

| Base | pKaH (approx.) | Recommended Solvent(s) | Notes |

| K₂CO₃ | 10.3 | Acetonitrile (MeCN), DMF | A good starting point for reactive electrophiles like benzyl bromides or alkyl iodides. |

| Cs₂CO₃ | 10.0 | Acetonitrile (MeCN), DMF | More soluble than K₂CO₃, often providing faster reaction rates. |

| DIPEA | 11.0 | DCM, MeCN, DMF | A non-nucleophilic organic base. Good for preventing side reactions but may be too weak for sluggish electrophiles. |

| NaH | 36 | THF, DMF | A very strong, deprotonating base. Use with caution at 0 °C for poorly reactive electrophiles. Ensure anhydrous conditions. |

Self-Validating Protocol for a Challenging N-Alkylation

-

Setup: To a flame-dried flask under Argon, add 3-(2-Fluoroethoxy)azetidine (1.0 equiv) and anhydrous DMF (0.1 M concentration).

-

Base Addition: Add Cesium Carbonate (Cs₂CO₃, 2.0 equiv).

-

Electrophile Addition: Add the alkyl halide (1.1 equiv) dropwise at room temperature.

-

Monitoring (Checkpoint 1): After 1 hour, take an aliquot of the reaction mixture, quench with water, extract with ethyl acetate, and analyze by TLC or LC-MS. You should see the formation of a new, less polar product spot.

-

Heating (If Necessary): If conversion is <20%, heat the reaction to 50-60 °C.

-

Monitoring (Checkpoint 2): Monitor every 2-4 hours. If the reaction stalls, consider adding another 0.2 equivalents of the alkyl halide.

-

Workup: Once complete, cool to room temperature, dilute with water, and extract with a suitable organic solvent (e.g., Ethyl Acetate). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Part 3: Troubleshooting Failed Reductive Amination Reactions

Reductive amination is a robust method for forming C-N bonds, but failures can occur at either the imine formation or reduction step.

Question: I am performing a one-pot reductive amination with a ketone/aldehyde and my reaction is incomplete, returning mostly starting materials. What's going wrong?

Answer: This issue typically points to inefficient imine/enamine formation, which is the necessary intermediate before reduction. Imine formation is a reversible equilibrium reaction, and water is produced as a byproduct. Failure to remove this water or use appropriate conditions can prevent the reaction from proceeding.

Causality Explained: The first step is the nucleophilic attack of the azetidine on the carbonyl carbon, followed by dehydration to form an iminium ion (from aldehydes) or an enamine (from ketones). This dehydration step is often rate-limiting and reversible. According to Le Châtelier's principle, the equilibrium can be shifted towards the product by removing water or by using a mild acid catalyst to facilitate dehydration.

Key Parameters for Successful Reductive Amination

Caption: Interplay of key factors in reductive amination.

Troubleshooting Steps & Recommended Reagents

-

Add an Acid Catalyst: A small amount of acetic acid (AcOH, ~5-10 mol%) can significantly accelerate imine formation.[3]

-

Remove Water: If using a solvent like Toluene or DCE, employ a Dean-Stark apparatus. For other solvents, adding a drying agent like powdered molecular sieves (3Å or 4Å) directly to the reaction flask is highly effective.

-

Choose the Right Reducing Agent: The choice of hydride reagent is critical. It must be mild enough not to reduce the starting aldehyde/ketone but reactive enough to reduce the in-situ formed iminium/enamine.

| Reducing Agent | Abbreviation | Key Characteristics |

| Sodium Triacetoxyborohydride | STAB, NaBH(OAc)₃ | Highly Recommended. Mild, selective for imines/enamines in the presence of carbonyls. Tolerates mild acid.[4] |

| Sodium Cyanoborohydride | NaBH₃CN | Effective and selective, but highly toxic (releases HCN in acidic conditions). STAB is a safer alternative.[4][5] |

| Sodium Borohydride | NaBH₄ | Generally too reactive; will reduce the starting carbonyl. Can be used in a two-step procedure (pre-form imine, then add NaBH₄).[3] |

Self-Validating Protocol for One-Pot Reductive Amination

-

Setup: In a flask, dissolve the aldehyde/ketone (1.0 equiv) and 3-(2-Fluoroethoxy)azetidine (1.1 equiv) in an anhydrous solvent like Dichloromethane (DCM) or Dichloroethane (DCE) at a 0.1 M concentration.

-

Imine Formation: Add powdered 4Å molecular sieves and stir for 1-2 hours at room temperature.

-

Monitoring (Checkpoint): Analyze a small aliquot by LC-MS. You should observe the formation of the iminium ion/enamine intermediate and the consumption of the starting materials. If little to no intermediate is formed, add 5 mol% acetic acid and stir for another hour.

-

Reduction: Once imine formation is evident, add Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) portion-wise at room temperature. The reaction is often mildly exothermic.

-

Reaction Completion: Stir overnight at room temperature. Monitor by TLC or LC-MS until the intermediate is fully consumed.

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Stir for 30 minutes, then separate the layers. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify as needed.

Part 4: Troubleshooting Failed Amide Coupling Reactions

Forming an amide bond between the azetidine and a carboxylic acid requires activation of the acid. Incomplete reactions or side products are common issues.

Question: My amide coupling reaction using a standard coupling reagent (like EDC/HOBt) is sluggish and gives a poor yield. What should I try next?

Answer: Sluggish amide coupling reactions with this substrate can be due to several factors: steric hindrance, suboptimal activation of the carboxylic acid, or an inappropriate base. The fluoroethoxy group, while not excessively large, can still present more steric bulk than a simple alkyl group.